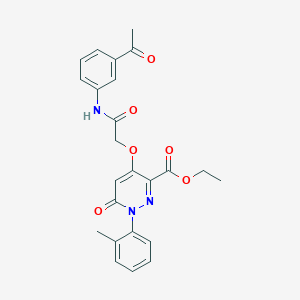

![molecular formula C11H11BrN2O2 B2357841 6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one CAS No. 1190862-19-1](/img/structure/B2357841.png)

6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4’-oxane]-2-one” is a chemical compound with the molecular formula C7H5BrN2 . It is a solid substance and is used in various research and development applications .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications

Synthesis and Chemical Properties

- Synthetic Protocols and Derivatives : Research has shown the development of synthetic protocols for 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolo[3,4-c]pyridines containing sulfonamide groups linked to the pyrrole nitrogen atom. These compounds have potential applications in various chemical syntheses and pharmaceutical research (Ikaunieks, Björkling, & Loža, 2015).

- Efficient Synthesis Methods : An efficient synthesis method for tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, a derivative, was achieved, which can be used in the synthesis of various chemical compounds (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).

Functionalization and Applications

- Functional Materials and Agrochemicals : Functionalization of 1H-pyrrolo[2,3-b]pyridine, a similar compound, has been studied for developing new materials directing toward agrochemicals and functional materials (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

- Formation of Polyacetylene : A study showed the synthesis of polyacetylene with 1H-pyrrolo[2,3-b]pyridyl group as a pendant, achieved by polymerization, indicating potential applications in polymer science and materials engineering (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Safety and Hazards

The compound is classified as having acute toxicity (oral), causing serious eye damage, skin irritation, and may cause respiratory irritation . The safety pictograms associated with it are GHS05, GHS07 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name |

6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-5-8-9(13-6-7)11(10(15)14-8)1-3-16-4-2-11/h5-6H,1-4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBCOTMGAYKEGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

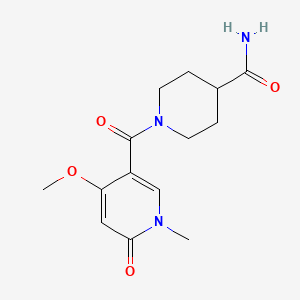

Canonical SMILES |

C1COCCC12C3=C(C=C(C=N3)Br)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2357764.png)

![N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2357766.png)

![[(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol](/img/structure/B2357767.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2357769.png)

![2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2357778.png)